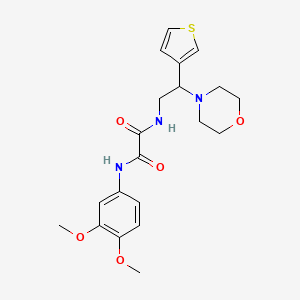
N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex benzamide derivatives often involves multi-step reactions, including condensation, acylation, and substitution reactions. For example, the synthesis of structurally related compounds typically employs direct acylation reactions of appropriate precursors followed by characterizations through spectral analysis and X-ray diffraction studies to confirm the structure (Sharma et al., 2016). Similarly, another study utilized hybrid-DFT methods for geometric and vibrational frequency analyses, comparing these with experimental data to confirm synthesized compound structures (Demir et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often combines experimental techniques like X-ray diffraction with computational methods (DFT calculations) to elucidate the geometry, electronic structure, and intramolecular interactions. Studies on related benzamide derivatives have shown crystal structures stabilized by hydrogen bonds and π···π interactions, providing insights into the compound's conformation and stability (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical properties of benzamide derivatives are influenced by their functional groups and molecular framework. Reactions often involve nucleophilic substitution, cyclization, and condensation steps. For instance, the reaction of carboxylic acid hydrazides with disulfanediyl diacetic acid in water has been used as a green synthesis method for producing N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides, showcasing the compound's reactivity and potential for functionalization (Horishny & Matiychuk, 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are critical for understanding the behavior and application potential of a compound. These properties are typically determined using a combination of spectroscopic and crystallographic methods, as well as computational predictions. The analysis of related compounds provides valuable information on the intermolecular interactions, such as hydrogen bonding and π-interactions, that influence the physical properties (Saeed et al., 2020).
Chemical Properties Analysis
Chemical properties are pivotal in determining a compound's reactivity, stability, and interaction with other molecules. These properties can be inferred from studies on similar benzamide derivatives, which explore reactivity patterns, susceptibility to hydrolysis, and potential for undergoing various organic reactions. For example, the synthesis and reaction conditions can significantly impact the yield and purity of the final product, as demonstrated in green synthesis approaches (Sabbaghan & Hossaini, 2012).
Safety and Hazards
特性
IUPAC Name |
N-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2S/c21-15-6-7-17(22)16(12-15)18-8-9-24(10-11-27-18)19(25)13-23-20(26)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIHGTGUBCNNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2482098.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide](/img/structure/B2482099.png)
![5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2482100.png)
![6-(4-Fluorophenyl)-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2482101.png)

![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide](/img/structure/B2482105.png)

![1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium](/img/structure/B2482108.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482109.png)
![9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2482110.png)
![1-methyl-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2482115.png)

